molecular formula C13H11Cl2N5S B2773095 7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058496-55-1

7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2773095
CAS No.: 1058496-55-1
M. Wt: 340.23
InChI Key: IPQGMIPTDVCVJR-UHFFFAOYSA-N
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Description

7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 2,4-dichlorobenzylthio group and an ethyl group attached to the triazole ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with suitable reagents.

    Attachment of the 2,4-dichlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable precursor with 2,4-dichlorobenzyl chloride.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 2,4-dichlorobenzylthio group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to the presence of the 2,4-dichlorobenzylthio group, which imparts specific chemical and biological properties. Its ability to induce apoptosis through the mitochondrial pathway and its potential as an anticancer agent distinguish it from other similar compounds.

Biological Activity

7-((2,4-dichlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. Its structural framework includes a triazole ring fused to a pyrimidine ring, characterized by the presence of a 2,4-dichlorobenzylthio group and an ethyl group. This compound has attracted significant attention due to its potential biological activities, particularly as a CDK2 inhibitor, making it relevant in cancer research.

The molecular formula of this compound is C13H11Cl2N5SC_{13}H_{11}Cl_2N_5S. The compound features a complex structure that contributes to its biological activity.

PropertyValue
IUPAC Name7-[(2,4-dichlorophenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine
Molecular Weight320.23 g/mol
CAS Number1058496-55-1

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been identified as a CDK2 inhibitor, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values indicate potent activity.
  • Bel-7402 (liver cancer) : The compound also shows effective inhibition.

The mechanism by which this compound exerts its anticancer effects involves:

  • Cell Cycle Arrest : By inhibiting CDK2 activity, the compound prevents the transition from the G1 to S phase of the cell cycle.
  • Induction of Apoptosis : Enhanced expression of pro-apoptotic factors and reduced levels of anti-apoptotic proteins have been observed in treated cells.

Study 1: In Vitro Cytotoxicity

A study conducted on various derivatives of triazolopyrimidines found that compounds similar to 7-((2,4-dichlorobenzyl)thio)-3-ethyl exhibited enhanced cytotoxicity against MCF-7 and Bel-7402 cell lines compared to standard chemotherapeutic agents like doxorubicin. The results highlighted the importance of the 2,4-dichlorobenzylthio substitution in increasing biological activity.

Study 2: Mechanistic Insights

Another investigation into the molecular mechanism revealed that this compound activates caspase pathways leading to apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to confirm these findings.

Properties

IUPAC Name

7-[(2,4-dichlorophenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5S/c1-2-20-12-11(18-19-20)13(17-7-16-12)21-6-8-3-4-9(14)5-10(8)15/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQGMIPTDVCVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=C(C=C(C=C3)Cl)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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